molecular formula C11H8N2O B8312488 p-(2,2-Dicyano-1-methylvinyl)phenol

p-(2,2-Dicyano-1-methylvinyl)phenol

Cat. No. B8312488
M. Wt: 184.19 g/mol
InChI Key: ZAXPYKIVLGYIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460770

Procedure details

A mixture of 92.0 g of p-hydroxyacetophenone, 44.6 g of malononitrile, 5.2 g of ammonium acetate, 8.1 g of acetic acid and 500 ml of toluene was boiled on a water separator for 2 hours while stirring. After cooling, the two-phase mixture was diluted with 700 ml of diethyl ether. The dark red solution was washed four times with 50 ml of saturated sodium chloride solution, dried over sodium sulphate, filtered and evaporated. By fractional crystallization from diisopropyl ether there were obtained 95.7 g of p-(2,2-dicyano-1-methylvinyl)phenol, m.p. 120.5°-121.5° C.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[C:11](#[N:15])[CH2:12][C:13]#[N:14].C([O-])(=O)C.[NH4+].C(O)(=O)C>C(OCC)C.O.C1(C)C=CC=CC=1>[C:13]([C:12]([C:11]#[N:15])=[C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)[CH3:9])#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
44.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The dark red solution was washed four times with 50 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
By fractional crystallization from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(=C(C)C1=CC=C(C=C1)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 95.7 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.